molecular formula C12H23NO3 B585031 Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate CAS No. 143306-65-4

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

Cat. No. B585031
CAS RN: 143306-65-4
M. Wt: 229.32
InChI Key: QZMUVNRDYLNZDA-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3, 3-dimethyl-4-oxopiperidine-1-carboxylate with sodium borohydride in anhydrous methanol under nitrogen . The reaction mixture is stirred at 0°C for 1 hour and then at ambient temperature for 2 hours. The reaction mixture is then concentrated in vacuo and the residue is diluted with ethyl acetate, washed with 1.0 M aqueous hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to provide the title compound as a colorless solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . It is soluble in water . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .

Scientific Research Applications

Stereoselective Synthesis

The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, a class of organic compounds with significant biological and chemical properties. For instance, Moskalenko et al. (2014) demonstrated its use in forming N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing high stereoselectivity towards cis-isomers. This process involves the reaction of the compound with BuLi and iodides of protected alcohols, followed by cyclization using triethylsilane and anhydrous BiBr3 (Moskalenko & Boev, 2014).

Intermediate in Medicinal Chemistry

The compound serves as an intermediate in the synthesis of novel therapeutics. A study by Chen Xin-zhi (2011) outlined an efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate for a protein tyrosine kinase Jak3 inhibitor, showcasing its significance in drug development (Chen Xin-zhi, 2011).

Chemical Modification and Derivatization

Research has explored the chemical modification of the compound to produce derivatives with potential applications in synthetic chemistry and drug design. For example, Boev et al. (2015) achieved quantitative yields of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates through the reaction of the compound with L-selectride, demonstrating its utility in synthesizing structurally complex molecules (Boev et al., 2015).

X-ray Crystallography and Molecular Structure Analysis

Didierjean et al. (2004) utilized the compound in X-ray studies to understand the molecular structure and packing of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate. The research highlighted the stereochemistry and molecular interactions of the compound's derivatives, contributing to the field of crystallography (Didierjean et al., 2004).

Safety and Hazards

Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is classified as a hazardous substance . It has a signal word of “Danger” and is classified as a 6.1 hazard . Precautionary statements include P301+P310 .

properties

IUPAC Name

tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMUVNRDYLNZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693848
Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143306-65-4
Record name 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143306-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-3,3-dimethylpiperidin-4-one (0.48 g, 2.1 mmol) in methanol (20 mL) at 0° C., was added sodium borohydride (0.096 g, 2.5 mmol). After 1 h, satd aq ammonium chloride (1 mL) was added and the solution was concentrated in vacuo. The residue was flushed through a pad of silica gel, eluting with ethyl acetate and the filtrate was concentrated in vacuo to give 0.46 g (96%) of a clear colorless oil.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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